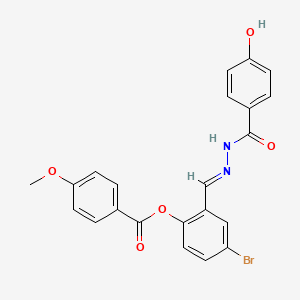![molecular formula C30H32N2O8S B12015331 Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015331.png)
Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[3-(4-butoxybenzoyl)-2-(3-éthoxy-4-hydroxyphényl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-méthyl-1,3-thiazole-5-carboxylate d’éthyle est un composé organique complexe qui appartient à la classe des composés hétérocycliques. Ces composés sont caractérisés par leurs structures cycliques qui contiennent des atomes d’au moins deux éléments différents comme membres de leur(s) cycle(s). Ce composé particulier présente un cycle thiazole, qui est un cycle à cinq chaînons contenant à la fois des atomes de soufre et d’azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-[3-(4-butoxybenzoyl)-2-(3-éthoxy-4-hydroxyphényl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-méthyl-1,3-thiazole-5-carboxylate d’éthyle implique généralement des réactions organiques à plusieurs étapes. Le processus peut commencer par la préparation de composés intermédiaires, tels que le cycle thiazole et le cycle pyrrole, suivie de leur couplage dans des conditions spécifiques. Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de butoxybenzoyle, l’éthoxyphénol et divers catalyseurs pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
Dans un cadre industriel, la production de ce composé impliquerait probablement une synthèse à grande échelle utilisant des réacteurs automatisés et un contrôle précis des conditions de réaction. Le processus serait optimisé pour le rendement et la pureté, avec des étapes de purification et de contrôle qualité pour garantir que le produit final répond aux spécifications requises.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[3-(4-butoxybenzoyl)-2-(3-éthoxy-4-hydroxyphényl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-méthyl-1,3-thiazole-5-carboxylate d’éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits, selon les conditions et les réactifs utilisés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein du composé, ce qui peut conduire à la formation de nouveaux dérivés.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium, ainsi que divers acides et bases pour faciliter les réactions de substitution. Les conditions de ces réactions varient, mais elles impliquent généralement des températures et des pressions contrôlées pour obtenir les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire différents dérivés hydroxylés ou cétoniques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Le 2-[3-(4-butoxybenzoyl)-2-(3-éthoxy-4-hydroxyphényl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-méthyl-1,3-thiazole-5-carboxylate d’éthyle a diverses applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Investigué pour ses effets thérapeutiques potentiels et comme composé de tête pour le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans certains procédés chimiques.
Applications De Recherche Scientifique
Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical processes.
Mécanisme D'action
Le mécanisme d’action du 2-[3-(4-butoxybenzoyl)-2-(3-éthoxy-4-hydroxyphényl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-méthyl-1,3-thiazole-5-carboxylate d’éthyle implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines qui jouent un rôle dans diverses voies biologiques. Les effets du composé sont médiés par ces interactions, conduisant à des changements dans les processus et les fonctions cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires au 2-[3-(4-butoxybenzoyl)-2-(3-éthoxy-4-hydroxyphényl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-méthyl-1,3-thiazole-5-carboxylate d’éthyle comprennent d’autres composés hétérocycliques avec des cycles thiazole ou pyrrole. Des exemples pourraient inclure :
- Dérivés de thiazole avec différents substituants.
- Dérivés de pyrrole avec divers groupes fonctionnels.
Unicité
L’unicité du 2-[3-(4-butoxybenzoyl)-2-(3-éthoxy-4-hydroxyphényl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-méthyl-1,3-thiazole-5-carboxylate d’éthyle réside dans sa combinaison spécifique de groupes fonctionnels et de structures cycliques, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C30H32N2O8S |
|---|---|
Poids moléculaire |
580.6 g/mol |
Nom IUPAC |
ethyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-ethoxy-4-hydroxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H32N2O8S/c1-5-8-15-40-20-12-9-18(10-13-20)25(34)23-24(19-11-14-21(33)22(16-19)38-6-2)32(28(36)26(23)35)30-31-17(4)27(41-30)29(37)39-7-3/h9-14,16,24,33-34H,5-8,15H2,1-4H3/b25-23- |
Clé InChI |
GQMGJFPMXDXTPY-BZZOAKBMSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)O)OCC)/O |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)O)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B12015252.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12015256.png)
![5-[4-(Dimethylamino)phenyl]-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12015259.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12015260.png)
![2-(4-Methoxyphenyl)-5-((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12015264.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-{hydroxy[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12015266.png)
![2-[(4-chlorophenyl)methoxy]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]benzamide](/img/structure/B12015278.png)


![((5E)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid](/img/structure/B12015301.png)

![N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015313.png)
![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015317.png)
